molecular formula C10H12Cl3N B1461881 Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride CAS No. 1803587-88-3

Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride

Cat. No. B1461881
CAS RN: 1803587-88-3
M. Wt: 252.6 g/mol
InChI Key: QSNJNYNVBAQNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride, also known as CPMHCl, is an organic compound that has been used in a variety of scientific research applications. The compound is a white powder that is soluble in water and has a number of unique properties that make it a useful tool for scientists. It is a cyclic amine with a hydrophobic core, making it ideal for use in a range of biochemical and physiological experiments.

Scientific Research Applications

Antiviral Activity

Some cyclopropyl-containing compounds, notably spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, have been synthesized and evaluated against a range of viruses. Certain derivatives showed significant inhibition of influenza A virus cytopathicity, demonstrating potential as antiviral agents specifically targeting influenza A without activity against influenza B or other viruses tested, indicating a specificity that could be advantageous in antiviral therapy (Kolocouris et al., 1994).

Industrial Synthesis and Antidepressant Application

A novel industrial synthesis process for sertraline hydrochloride, an effective antidepressant, has been reported using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This process is more advantageous than previously reported methods, highlighting the role of cyclopropyl derivatives in the synthesis of pharmaceuticals (Vukics et al., 2002).

Enzymatic Inhibition for Neurodegenerative Diseases

Bromophenol derivatives with a cyclopropyl moiety have been synthesized and evaluated as effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase (AChE) enzymes. These compounds show promise in the treatment of diseases such as Alzheimer's, Parkinson's, and others, due to their inhibitory activity on enzymes relevant to neurodegeneration (Boztaş et al., 2019).

Chemical Synthesis and Reactivity

Research into cyclopropenone oximes, including those with dichlorophenyl groups, has explored their reactions with isocyanates to afford diverse products. These studies contribute to the understanding of cyclopropyl derivatives' reactivity and potential applications in synthesizing novel organic compounds (Yoshida et al., 1988).

properties

IUPAC Name

cyclopropyl-(2,6-dichlorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6;/h1-3,6,10H,4-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJNYNVBAQNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC=C2Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.